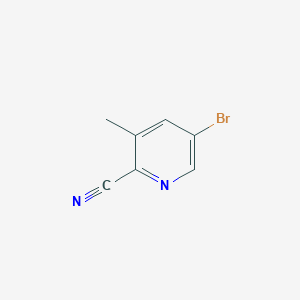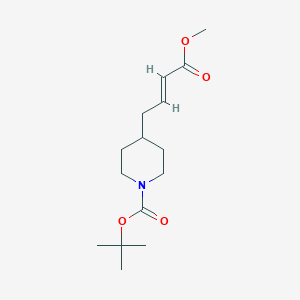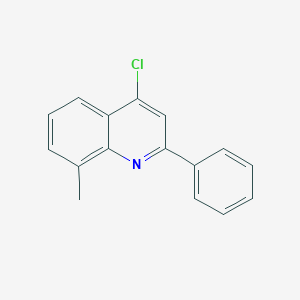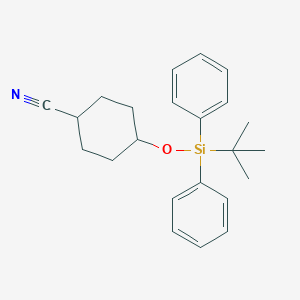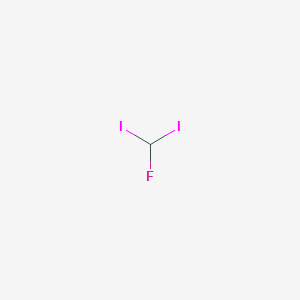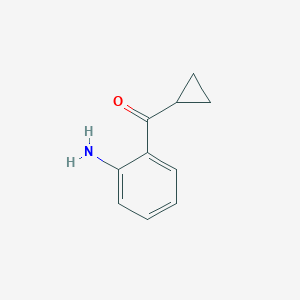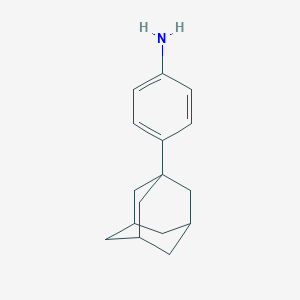
4-(1-金刚烷基)苯胺
描述
4-(1-Adamantyl)aniline is a chemical compound with the molecular formula C16H21N . It is also known by other names such as 4-(adamantan-1-yl)aniline and 4-Adamantan-1-yl-phenylamine . The molecular weight of this compound is 227.34 g/mol .
Synthesis Analysis
The synthesis of polymers carrying adamantyl substituents in their side chains has been reported . These polymers are synthesized using typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . The addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes is described .Molecular Structure Analysis
The molecular structure of 4-(1-Adamantyl)aniline is characterized by a rigid adamantane moiety attached to an aniline group . The InChI key for this compound is JMBDVVUBXKXCIU-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of polymers carrying adamantyl substituents involves the addition polymerization of adamantyl-containing vinyl monomers . In several cases, the introduced adamantyl groups afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1-Adamantyl)aniline include a molecular weight of 227.34 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 227.167399674 g/mol . The topological polar surface area is 26 Ų .科学研究应用
4-(1-Adamantyl)aniline: , also known as 4-(adamantan-1-yl)aniline, is a compound that has garnered interest in various scientific research fields due to its unique adamantane structure. Here is a comprehensive analysis focusing on several unique applications:
Drug Delivery Systems
The adamantane moiety, which is part of the 4-(1-Adamantyl)aniline structure, is widely applied in the design and synthesis of new drug delivery systems. Its lipophilicity and ability to ensure drug stability result in enhanced pharmacokinetics of the modified drug candidates .
Surface Recognition Studies
Adamantane derivatives are used in surface recognition studies due to their unique structural properties. The bulky and rigid framework of adamantane allows for specific interactions with various substrates .
Medicinal Chemistry
In medicinal chemistry, adamantane derivatives, including 4-(1-Adamantyl)aniline, are explored for their potential therapeutic applications. Their unique biological properties can lead to the development of new medications .
Catalyst Development
The structural rigidity and stability of adamantane make it an attractive scaffold for developing catalysts used in chemical reactions .
Nanomaterials
Due to their unique structural and stimulus-responsive properties, adamantane derivatives are investigated for their use in creating nanomaterials with advanced functionalities .
Synthesis of Unsaturated Derivatives
Advances in chemistry have shown that adamantane derivatives can be used to produce unsaturated compounds, which are valuable in various chemical synthesis applications .
作用机制
Target of Action
4-(1-Adamantyl)aniline, also known as 4-(adamantan-1-yl)aniline, is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes, like 4-(1-adamantyl)aniline, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can interact with various targets, leading to diverse functional groups .
Biochemical Pathways
Adamantane derivatives are known to directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that 4-(1-Adamantyl)aniline could potentially affect various biochemical pathways.
Pharmacokinetics
The adamantane moiety is known to increase the lipophilicity of drug molecules, which can improve their pharmacological properties . This suggests that 4-(1-Adamantyl)aniline could potentially have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . This suggests that 4-(1-Adamantyl)aniline could potentially have diverse molecular and cellular effects.
Action Environment
The adamantane moiety is known for its non-planar three-dimensional shape and hydrophobic nature . This suggests that the action, efficacy, and stability of 4-(1-Adamantyl)aniline could potentially be influenced by various environmental factors, such as temperature and pH.
属性
IUPAC Name |
4-(1-adamantyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBDVVUBXKXCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344654 | |
| Record name | 4-(1-Adamantyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Adamantyl)aniline | |
CAS RN |
1459-48-9 | |
| Record name | 4-(1-Adamantyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(1-Adamantyl)aniline in the context of antiviral research?
A1: 4-(1-Adamantyl)aniline is a key structural component in the development of novel antiviral agents against influenza A virus. Specifically, it has been incorporated into conjugates with amantadine variants like rimantadine and diamantadine. [] These conjugates demonstrate inhibitory activity against multiple amantadine-resistant M2 mutant influenza A viruses, including those with L26F and S31N mutations. [] This is significant because existing drugs like amantadine are ineffective against these resistant strains.
Q2: How do these 4-(1-Adamantyl)aniline containing conjugates interact with the influenza A virus?
A2: While the exact mechanism of action is still under investigation, research suggests that these conjugates might not work by simply blocking the M2 ion channel, a known target of amantadine. [] Electrophysiology experiments showed limited or no blocking activity against M2 S31N channels, even though the conjugates inhibited viral replication in cell culture. [] This suggests a more complex mechanism of action that requires further research to elucidate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

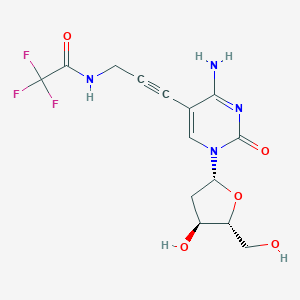
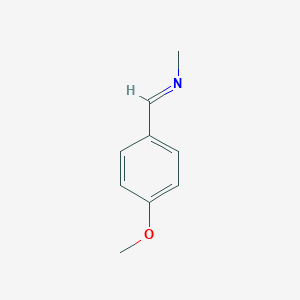
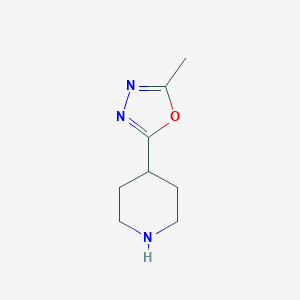
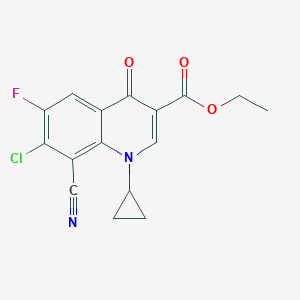
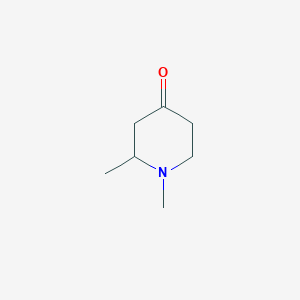
![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)

